magnesium;2-methylpentan-1-olate

Description

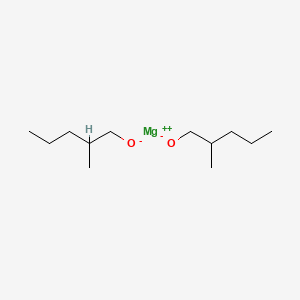

Magnesium 2-methylpentan-1-olate is a magnesium alkoxide complex with the molecular formula Mg(OCH₂CH(CH₂CH₂CH₃)CH₂)₂. It is a sterically hindered alkoxide characterized by a branched pentyl chain, which significantly influences its reactivity and solubility. This compound is primarily utilized as a strong base or catalyst in organic synthesis, particularly in deprotonation reactions and the formation of Grignard-like intermediates. Its branched structure enhances thermal stability and reduces aggregation tendencies compared to linear alkoxides, making it advantageous in controlled polymerization processes and specialty chemical synthesis.

Properties

CAS No. |

96826-95-8 |

|---|---|

Molecular Formula |

C12H26MgO2 |

Molecular Weight |

226.64 g/mol |

IUPAC Name |

magnesium;2-methylpentan-1-olate |

InChI |

InChI=1S/2C6H13O.Mg/c2*1-3-4-6(2)5-7;/h2*6H,3-5H2,1-2H3;/q2*-1;+2 |

InChI Key |

SQGOXAQJVLQRQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C[O-].CCCC(C)C[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-methylpentan-1-olate typically involves the reaction of magnesium with 2-methylpentan-1-ol in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:

Mg+2-methylpentan-1-ol→this compound+H2

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors where magnesium is reacted with 2-methylpentan-1-ol under controlled conditions. The process ensures high yield and purity of the product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-methylpentan-1-olate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.

Reduction: It can act as a reducing agent in various organic reactions.

Substitution: The magnesium atom can be substituted by other metal atoms or groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenated compounds and other metal salts are often used in substitution reactions.

Major Products Formed

Oxidation: Magnesium oxide and organic by-products.

Reduction: Reduced organic compounds.

Substitution: New organometallic compounds with different metal centers.

Scientific Research Applications

Organic Synthesis

Magnesium; 2-methylpentan-1-olate is primarily utilized as a strong base and nucleophile in organic synthesis. Its reactivity allows it to facilitate various chemical reactions, including:

- Deprotonation Reactions : It effectively removes protons from weak acids, making it valuable in synthesizing complex organic molecules.

- Grignard Reactions : The compound participates in Grignard reactions, which are crucial for forming carbon-carbon bonds in organic chemistry.

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of pharmaceutical agents. Notably, it has been employed in the development of antiviral drugs, contributing to the synthesis of compounds like adefovir and tenofovir. Its role as a reagent enhances the efficiency of these synthetic pathways.

Catalysis

Magnesium; 2-methylpentan-1-olate acts as a catalyst in various chemical reactions, including:

- Polymerization Reactions : It facilitates the polymerization of monomers into polymers, which is essential in material science and industrial applications.

- Oxidation Reactions : The compound aids in oxidation processes, further expanding its utility in synthetic chemistry.

Case Study 1: Polymerization Catalysis

In a study examining the effectiveness of magnesium-based catalysts for polymer synthesis, magnesium; 2-methylpentan-1-olate demonstrated superior selectivity and yield compared to traditional catalysts. The research highlighted its ability to promote living polymerization processes, leading to well-defined polymer architectures.

Case Study 2: Antiviral Drug Synthesis

A comprehensive analysis of the synthesis pathways for antiviral drugs revealed that magnesium; 2-methylpentan-1-olate significantly reduced reaction times and increased yields when used as an intermediate. This study underscored its importance in pharmaceutical manufacturing processes.

Mechanism of Action

The mechanism of action of magnesium;2-methylpentan-1-olate involves its ability to donate electrons and form bonds with other molecules. The magnesium atom acts as a Lewis acid, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Magnesium Alkoxides

Magnesium alkoxides vary widely in reactivity and application based on their alkyl chain structure:

The branched 2-methylpentyl group in magnesium 2-methylpentan-1-olate reduces lattice energy, lowering its melting point compared to linear analogs. Its enhanced solubility in nonpolar solvents (e.g., THF, toluene) is attributed to the hydrophobic branched chain, which disrupts ionic interactions .

Comparison with Other Metal Alkoxides

Metal alkoxides differ in Lewis acidity and coordination behavior:

| Compound | Metal Electronegativity | Basicity (pKₐ) | Thermal Stability (°C) |

|---|---|---|---|

| Sodium 2-methylpentan-1-olate | 0.93 (Na) | ~15 | 80–100 |

| Aluminum 2-methylpentan-1-olate | 1.61 (Al) | ~8 | 200–220 |

| Magnesium 2-methylpentan-1-olate | 1.31 (Mg) | ~12 | 120–140 |

Magnesium alkoxides exhibit intermediate basicity and thermal stability compared to sodium (more ionic) and aluminum (more covalent) analogs. Sodium derivatives are highly reactive but moisture-sensitive, while aluminum variants are more thermally robust but less soluble. Magnesium’s balanced properties make it preferable for reactions requiring moderate basicity and stability .

Industrial Context of Magnesium Compounds

Global production of magnesium compounds has risen steadily since the early 20th century, driven by demand in refractories, catalysis, and pharmaceuticals (Figure 4, ). While magnesium oxide (MgO) dominates industrial use (e.g., refractories), alkoxides like magnesium 2-methylpentan-1-olate occupy niche roles in high-value syntheses due to their tailored reactivity.

Biological Activity

Magnesium;2-methylpentan-1-olate (Mg;2-MPO) is a magnesium complex that has garnered attention for its potential biological activities, particularly in neuroprotection, metabolic regulation, and immunomodulation. This article explores the biological activity of Mg;2-MPO through a synthesis of recent research findings, case studies, and data tables.

Chemical Structure and Properties

Mg;2-MPO is characterized by its unique structure, which combines magnesium ions with 2-methylpentan-1-olate ligands. This configuration enhances its solubility and biological availability. The compound's solubility in aqueous environments is crucial for its cellular uptake and subsequent biological effects.

Biological Activity Overview

The biological activities of Mg;2-MPO can be categorized into several key areas:

-

Neuroprotective Effects

- Magnesium ions are known to play a critical role in neuronal health by stabilizing cell membranes and modulating neurotransmitter release. In studies involving magnesium comenate, a related compound, it was found to protect cerebellar neurons from glutamate toxicity and oxidative stress, suggesting similar potential for Mg;2-MPO .

- Magnesium acts as a voltage-dependent blocker of NMDA receptors, reducing excitotoxicity and thus providing neuroprotective benefits .

-

Metabolic Regulation

- Magnesium is essential for over 300 enzymatic reactions, including those involved in ATP production and glucose metabolism. It has been shown to influence lipid profiles positively in type 2 diabetes mellitus (T2DM) patients through dietary interventions aimed at increasing magnesium intake .

- A study indicated an inverse relationship between magnesium intake and total cholesterol levels among T2DM patients, highlighting its role in lipid metabolism .

- Immunomodulatory Properties

Neuroprotective Case Study

In an animal model study involving magnesium comenate, oral administration at a dose of 2 mg/kg significantly reduced oxidative damage during stress conditions. This was evidenced by normalized antioxidant levels in brain tissues post-stress exposure .

Metabolic Impact Study

A three-month dietary intervention focusing on magnesium-rich foods showed significant improvements in lipid profiles among T2DM patients. The study highlighted the importance of magnesium in managing cholesterol levels, suggesting that supplementation or dietary adjustments could be beneficial for metabolic health .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.